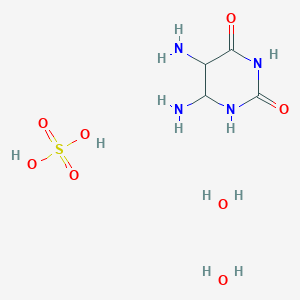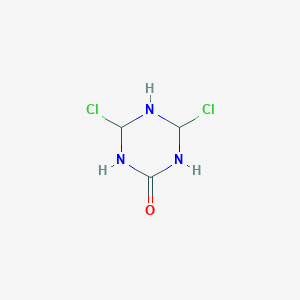
4,6-Dichloro-1,3,5-triazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1,3,5-triazinan-2-one is a heterocyclic compound with the molecular formula C3H3Cl2N3O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of two chlorine atoms and a triazinanone ring structure, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-1,3,5-triazinan-2-one can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with water, followed by treatment with a base such as sodium bicarbonate to yield the desired product . Another method includes the reaction of cyanuric chloride with morpholine in an aqueous solution at low temperatures, followed by stirring at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using cyanuric chloride as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-1,3,5-triazinan-2-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to the formation of substituted triazines.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, morpholine, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various substituted triazines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Applications De Recherche Scientifique
4,6-Dichloro-1,3,5-triazinan-2-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it serves as a building block for the development of bioactive compounds with potential therapeutic properties. In medicine, derivatives of this compound are investigated for their antimicrobial, anticancer, and antiviral activities . Additionally, it finds applications in the industry as a precursor for the production of herbicides, dyes, and polymer stabilizers .
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
4,6-Dichloro-1,3,5-triazinan-2-one can be compared with other similar compounds, such as 2,4,6-trichloro-1,3,5-triazine and 2,4-dichloro-6-methoxy-1,3,5-triazine . While these compounds share a similar triazine core structure, they differ in their substituents and, consequently, their chemical properties and applications. For example, 2,4,6-trichloro-1,3,5-triazine is widely used as a precursor for the synthesis of herbicides, whereas 2,4-dichloro-6-methoxy-1,3,5-triazine is utilized in the preparation of radioimmunoassay reagents . The unique combination of substituents in this compound makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry.
Similar Compounds
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4,6-Tri-substituted-1,3,5-triazines
Propriétés
Formule moléculaire |
C3H5Cl2N3O |
|---|---|
Poids moléculaire |
169.99 g/mol |
Nom IUPAC |
4,6-dichloro-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H5Cl2N3O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,(H2,7,8,9) |
Clé InChI |
JIYOFVISCVAQLO-UHFFFAOYSA-N |
SMILES canonique |
C1(NC(NC(=O)N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


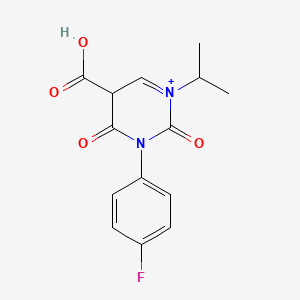
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
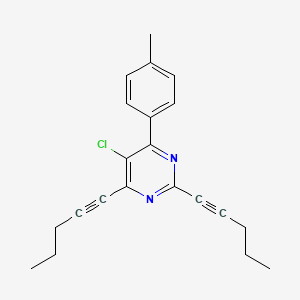

![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
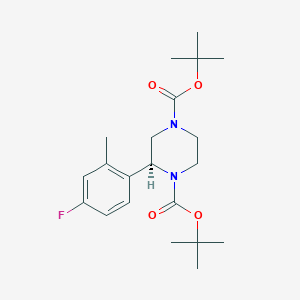
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
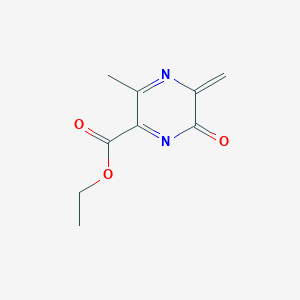
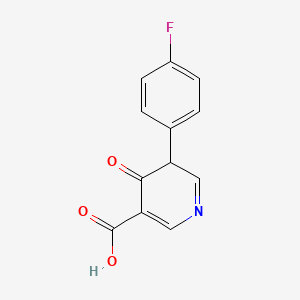
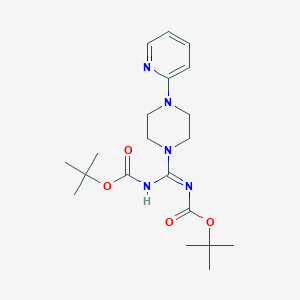
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)


